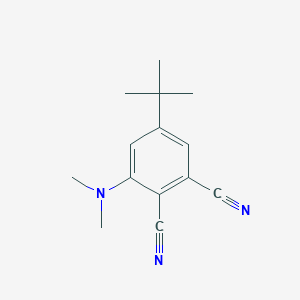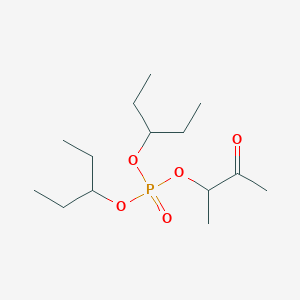
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile is a chemical compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . This particular compound features a benzyl group, a methyl group, and an acetonitrile group attached to the carbazole core, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile typically involves the functionalization of the carbazole core. One common method includes the reaction of 9H-carbazole with benzyl chloride and methyl iodide in the presence of a base to introduce the benzyl and methyl groups. The acetonitrile group can be introduced through a nucleophilic substitution reaction using acetonitrile and a suitable leaving group .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the benzyl or acetonitrile positions .
Applications De Recherche Scientifique
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications
Mécanisme D'action
The mechanism of action of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-9H-carbazole: A derivative with a methyl group at the nitrogen position, used in various optoelectronic applications.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Another carbazole derivative with different substituents, used in drug development.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
61253-40-5 |
|---|---|
Formule moléculaire |
C22H18N2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-(9-benzyl-1-methylcarbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C22H18N2/c1-16-18(13-14-23)11-12-20-19-9-5-6-10-21(19)24(22(16)20)15-17-7-3-2-4-8-17/h2-12H,13,15H2,1H3 |
Clé InChI |
JBIRFUICPJVBBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)








![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)

![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)


